

# Application Notes & Protocols: Diethylnorspermine (DENSpM) in Melanoma Research Models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Diethylnorspermine tetrahydrochloride*

Cat. No.: B125249

[Get Quote](#)

For: Researchers, scientists, and drug development professionals investigating novel therapeutic strategies for melanoma.

## Introduction: Targeting the Polyamine Pathway in Melanoma

Malignant melanoma, a highly aggressive form of skin cancer, is characterized by rapid proliferation and a high metastatic potential. A key metabolic feature of many cancers, including melanoma, is the dysregulation of polyamine metabolism. Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.<sup>[1][2]</sup> Cancer cells exhibit elevated polyamine levels to sustain their rapid growth, making the polyamine pathway a compelling target for therapeutic intervention.<sup>[3][4][5]</sup>

*N*<sup>1</sup>,*N*<sup>11</sup>-diethylnorspermine (DENSpM), a synthetic analogue of spermine, was developed to exploit this dependency. Unlike simple biosynthetic inhibitors, DENSpM acts through a multi-pronged mechanism: it competes with natural polyamines for cellular uptake, downregulates key biosynthetic enzymes, and, most critically, potently induces the primary catabolic enzyme, spermidine/spermine *N*<sup>1</sup>-acetyltransferase (SSAT).<sup>[6][7]</sup> This superinduction of SSAT leads to

the rapid depletion of intracellular polyamine pools and triggers cytotoxic events, positioning DENSpm as a valuable tool for preclinical melanoma research.[3][8][9]

This guide provides an in-depth overview of the mechanism of DENSpm and detailed protocols for its application in both *in vitro* and *in vivo* melanoma models.

## Core Mechanism of Action of Diethylnorspermine (DENSpm)

The antitumor activity of DENSpm is not merely a consequence of polyamine depletion but also stems from the downstream effects of hyper-activating the catabolic pathway. Understanding this mechanism is crucial for designing experiments and interpreting results.

- **Cellular Uptake:** DENSpm enters cells utilizing the same polyamine transport system (PTS) that imports natural polyamines. This system is often upregulated in cancer cells to meet their high demand for polyamines.[10]
- **Disruption of Homeostasis:** Once inside the cell, DENSpm orchestrates a profound disruption of polyamine homeostasis.
  - **Suppression of Biosynthesis:** It downregulates the expression of key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[6][7]
  - **Induction of Catabolism:** Its most significant action is the massive induction of the rate-limiting catabolic enzyme, SSAT.[3][11][12] This induction can be several hundred-fold over basal levels.[9]
- **Execution of Cell Death:** The superinduction of SSAT initiates a cascade of cytotoxic events.
  - **Polyamine Depletion:** SSAT acetylates spermidine and spermine, marking them for export out of the cell or for oxidation. This leads to a rapid and profound depletion of the natural polyamine pools required for cell growth.[8][12]
  - **Oxidative Stress:** The acetylated polyamines are substrates for polyamine oxidase (PAO), a reaction that produces toxic by-products, including hydrogen peroxide ( $H_2O_2$ ) and

reactive aldehydes.[3][8] The resulting oxidative stress damages cellular components, including mitochondria.

- Apoptosis Induction: The combination of polyamine pool depletion and oxidative stress triggers the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by a loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases.[8][13] DENSpm has also been shown to promote the proteasome-mediated degradation of Inhibitor of Apoptosis Proteins (IAPs) like survivin, further lowering the threshold for apoptosis.[14]

## Signaling Pathway of DENSpm-Induced Apoptosis



[Click to download full resolution via product page](#)

Caption: Mechanism of DENSpm-induced apoptosis in melanoma cells.

## Part 1: In Vitro Application & Protocols

In vitro studies are foundational for determining the direct cytotoxic effects of DENSpm on melanoma cells, elucidating dose-response relationships, and investigating the underlying cellular mechanisms. Human melanoma cell lines such as SK-MEL-28 and MALME-3M have been extensively used in DENSpm research.[8][9]

### Experimental Workflow: In Vitro Analysis

Caption: Workflow for evaluating DENSpm efficacy in vitro.

#### Protocol 1: Cell Viability and IC<sub>50</sub> Determination

Objective: To quantify the dose-dependent effect of DENSpm on the viability and proliferation of melanoma cells and to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).

Causality: This assay measures the metabolic activity of the cell population, which is directly proportional to the number of viable, proliferating cells. A reduction in signal indicates either cytostatic (growth arrest) or cytotoxic (cell death) effects induced by DENSpm's disruption of polyamine homeostasis. IC<sub>50</sub> values for DENSpm in sensitive melanoma cell lines typically range from 0.1 to 10 µM after 72-120 hours of exposure.[1][15]

Materials:

- Human melanoma cell line (e.g., SK-MEL-28)
- Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
- DENSpm stock solution (e.g., 10 mM in sterile water or PBS)
- 96-well clear-bottom cell culture plates
- PrestoBlue™ HS Cell Viability Reagent or MTT Reagent
- Multimode plate reader

Procedure:

- Cell Seeding: Trypsinize and count melanoma cells. Seed 3,000–5,000 cells per well in 100  $\mu$ L of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- DENSpm Treatment: Prepare serial dilutions of DENSpm in complete medium at 2x the final desired concentration. Common final concentrations for an IC<sub>50</sub> curve range from 0.01  $\mu$ M to 100  $\mu$ M.
- Remove the medium from the wells and add 100  $\mu$ L of the DENSpm dilutions. Include "vehicle control" wells (medium only) and "no cell" blanks.
- Incubation: Incubate the plate for 72 to 96 hours at 37°C, 5% CO<sub>2</sub>. The longer incubation period is necessary as DENSpm's effects are often not immediate.
- Viability Measurement (PrestoBlue™ Protocol):
  - Add 10  $\mu$ L (1/10th volume) of PrestoBlue™ reagent directly to each well.
  - Incubate for 1-2 hours at 37°C, protected from light.
  - Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with 600 nm reference) using a plate reader.
- Data Analysis:
  - Subtract the average blank reading from all wells.
  - Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells: % Viability = (Abs\_treated / Abs\_control) \* 100.
  - Plot % Viability against the log of DENSpm concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC<sub>50</sub> value.

## Protocol 2: Apoptosis Analysis via Annexin V/PI Staining

Objective: To specifically quantify the induction of apoptosis (early and late stages) and necrosis in melanoma cells following DENSpm treatment.

Causality: DENSpm-induced oxidative stress and mitochondrial damage lead to the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane—a hallmark of early apoptosis. Annexin V, a protein with high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of distinct cell populations. Apoptosis is typically observed after 36-48 hours of treatment.<sup>[8]</sup>

#### Materials:

- 6-well cell culture plates
- DENSpm
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer (provided in kit)
- Flow cytometer

#### Procedure:

- Cell Treatment: Seed melanoma cells in 6-well plates and allow them to attach. Treat cells with DENSpm at concentrations around the predetermined IC<sub>50</sub> (e.g., 1x and 2x IC<sub>50</sub>) and a vehicle control for 48 hours.
- Cell Harvesting:
  - Collect the floating cells (which may be apoptotic) from the supernatant by centrifugation.
  - Gently wash the attached cells with PBS, then trypsinize and collect them.
  - Combine the floating and attached cell pellets for each condition. This is critical to avoid underrepresenting the apoptotic population.
- Staining:
  - Wash the combined cells once with cold PBS.

- Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1x Binding Buffer to each tube.
- Flow Cytometry: Analyze the samples on a flow cytometer immediately. Use FITC (FL1) and PI (FL2/FL3) channels.
- Data Analysis:
  - Quadrant Gating:
    - Lower-Left (Annexin V- / PI-): Live cells
    - Lower-Right (Annexin V+ / PI-): Early apoptotic cells
    - Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
    - Upper-Left (Annexin V- / PI+): Necrotic cells/debris
  - Calculate the percentage of cells in each quadrant for each treatment condition.

## Hypothetical In Vitro Data Summary

| Cell Line                | DENSpm IC <sub>50</sub> (72h) | % Apoptosis<br>(Annexin V+) at<br>IC <sub>50</sub> (48h) | % G1 Phase at IC <sub>50</sub><br>(48h) |
|--------------------------|-------------------------------|----------------------------------------------------------|-----------------------------------------|
| SK-MEL-28<br>(Sensitive) | 5 µM                          | 45.2%                                                    | 72.5%                                   |
| LOX (Resistant)          | >50 µM                        | 8.5%                                                     | 51.0%                                   |
| Vehicle Control          | N/A                           | 4.1%                                                     | 48.3%                                   |

## Part 2: In Vivo Application & Protocols

In vivo studies are essential to evaluate the therapeutic efficacy, pharmacodynamics, and potential toxicity of DENSpm in a complex biological system. The human melanoma xenograft model in immunocompromised mice is a standard for preclinical assessment.[\[16\]](#)

## Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for a DENSpm melanoma xenograft study.

### Protocol 3: Human Melanoma Xenograft Model

**Objective:** To assess the anti-tumor activity of systemically administered DENSpm on the growth of established human melanoma tumors in mice.

**Causality:** This model tests whether DENSpm can achieve sufficient concentration in the tumor tissue to exert its mechanistic effects (SSAT induction, polyamine depletion) and inhibit tumor growth in a living system, providing a more clinically relevant measure of efficacy.

**Materials:**

- Athymic Nude or SCID mice (female, 6-8 weeks old)
- Human melanoma cells (e.g., MALME-3M, A375)
- Matrigel® Basement Membrane Matrix
- DENSpm solution in sterile saline or PBS
- Digital calipers
- Animal scale

**Procedure:**

- **Cell Preparation:** Culture melanoma cells to ~80% confluence. Harvest, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of  $20 \times 10^6$  cells/mL. Keep on ice.

- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100  $\mu$ L of the cell suspension ( $2 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor mice 2-3 times per week. Once tumors are palpable, measure their dimensions (length and width) with digital calipers. Calculate tumor volume using the formula: Volume = (Width<sup>2</sup> x Length) / 2.
- Randomization and Treatment: When average tumor volume reaches 100–150 mm<sup>3</sup>, randomize mice into treatment groups (e.g., n=8-10 per group):
  - Group 1: Vehicle Control (Saline, i.p. injection)
  - Group 2: DENSpm (e.g., 40 mg/kg, i.p. injection, once daily for 6 days)[9]
- Administration and Monitoring:
  - Administer treatments as scheduled.
  - Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
  - Monitor animals for any signs of distress or adverse effects.
- Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm<sup>3</sup>) or after a set period (e.g., 30-40 days). Euthanize all mice according to institutional guidelines.
- Tissue Collection: At necropsy, carefully excise the tumors and weigh them. Portions of the tumor can be snap-frozen for biochemical analysis (e.g., measuring SSAT activity) or fixed in formalin for immunohistochemistry.

#### Data Analysis:

- Plot the mean tumor volume ( $\pm$  SEM) for each group over time to generate tumor growth curves.
- Compare the final tumor weights between groups using a statistical test (e.g., Student's t-test or ANOVA).

- Analyze body weight data to assess treatment-related toxicity.

## Hypothetical In Vivo Data Summary

| Treatment Group       | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|-----------------------|------------------------------|-----------------------------|-----------------------------|
| Vehicle Control       | 1450 ± 180                   | N/A                         | +5.2%                       |
| DENSpm (40 mg/kg/day) | 380 ± 95                     | 73.8%                       | -3.1%                       |

## Conclusion and Field Insights

DENSpm represents a mechanistically distinct approach to cancer therapy by targeting the fundamental reliance of melanoma cells on polyamines. The key to successful research with DENSpm is understanding its unique mode of action.

- Biomarker Correlation:** The induction of SSAT is the hallmark of DENSpm activity.[\[3\]](#)[\[12\]](#) Correlating SSAT levels or activity in tumor tissue with anti-tumor response can provide powerful pharmacodynamic evidence.
- Dose and Schedule Dependency:** DENSpm's effects are highly dependent on achieving and maintaining adequate intracellular concentrations to induce SSAT and deplete polyamines. Preclinical studies have explored various schedules, including multiple daily injections or continuous infusion.[\[15\]](#)
- Resistance:** While many melanoma lines are sensitive, some exhibit resistance. This has been linked to lower induction of SSAT.[\[12\]](#)[\[15\]](#) Interestingly, some multidrug-resistant (MDR) melanoma variants show collateral sensitivity to DENSpm, possibly due to higher polyamine uptake.[\[6\]](#)[\[7\]](#)
- Concentration-Dependent Effects:** Researchers should be aware that at very low, sub-therapeutic concentrations, DENSpm has been reported to paradoxically support the growth of some resistant melanoma cell lines, possibly by mimicking natural polyamines.[\[17\]](#)

By applying the rigorous protocols outlined in this guide, researchers can effectively characterize the preclinical efficacy of DENSpm and contribute to the development of novel

therapeutic strategies for malignant melanoma.

## References

- Chen Y, Kramer DL, Diegelman P, Vujcic S, Porter CW. Apoptotic signaling in polyamine analogue-treated SK-MEL-28 human melanoma cells. *Cancer Research*. 2003. [\[Link\]](#)
- Casero RA Jr, Murray Stewart T, Pegg AE. Polyamine metabolism and cancer: treatments, challenges and opportunities.
- Bernacki RJ, Oberman EJ, Seweryniak KE, Atwood A, Bergeron RJ, Porter CW. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion. *Clinical Cancer Research*. 1998. [\[Link\]](#)
- Al-Othman N, Alfayez M, Al-Attas A, et al. A Novel Polyamine-Targeted Therapy for BRAF Mutant Melanoma Tumors. *Medical Sciences*. 2018. [\[Link\]](#)
- Wolff AC, Armstrong DK, Fetting JH, et al. A Phase II Study of the Polyamine Analog N1,N11-Diethylnorspermine (DENSpM) Daily for Five Days Every 21 Days in Patients with Previously Treated Metastatic Breast Cancer. *Clinical Cancer Research*. 2003. [\[Link\]](#)
- Chen Y, Kramer DL, Diegelman P, Vujcic S, Porter CW. Apoptotic signaling in polyamine analogue-treated SK-MEL-28 human melanoma cells. *PubMed*. 2003. [\[Link\]](#)
- Porter CW, Ganis B, Rustum Y, et al. Collateral Sensitivity of Human Melanoma Multidrug-Resistant Variants to the Polyamine Analogue, N1,N11-diethylnorspermine. *Cancer Research*. 1994. [\[Link\]](#)
- Pegg AE. Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. *American Journal of Physiology-Cell Physiology*. 2008. [\[Link\]](#)
- Hahm HA, Ettinger DS, Bowling K, et al. Phase I study of n(1),n(11)-diethylnorspermine in patients with non-small cell lung cancer. *Clinical Cancer Research*. 2002. [\[Link\]](#)
- Seiler N, Duranton B, Raul F. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation. *Journal of Cancer Research and Clinical Oncology*. 2005. [\[Link\]](#)
- Casero RA Jr, Pegg AE. Targeting polyamine metabolism for cancer therapy and prevention. *Nature Reviews Drug Discovery*. 2009. [\[Link\]](#)
- Gabrielson EW, Pegg AE, Casero RA Jr. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. *International Journal of Molecular Sciences*. 2022. [\[Link\]](#)
- Pegg AE.
- Alexander ET, Minton A, Peters MC, Phanstiel O 4th, Gilmour SK. A novel polyamine-targeted therapy for BRAF mutant melanoma tumors. *Medical Sciences*. 2018. [\[Link\]](#)
- Kramer DL, Vujcic S, Diegelman P, et al. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells. *Cancer Research*. 1997. [\[Link\]](#)

- Zahedi K, Barone SL, Tsoa RW, et al. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer. *Future Science OA*. 2018. [\[Link\]](#)
- Porter CW, Ganis B, Libby PR, Bergeron RJ. Correlations between polyamine analogue-induced increases in spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in human melanoma cell lines. *Cancer Research*. 1991. [\[Link\]](#)
- Cleveland JL, P deliciously, et al. Polyamine Depletion Strategies in Cancer: Remodeling the Tumor Immune Microenvironment to Enhance Anti-Tumor Responses. *Cancers*. 2022. [\[Link\]](#)
- Porter CW, Ganis B, Rustum Y, et al. Collateral Sensitivity of Human Melanoma Multidrug-resistant Variants to the Polyamine Analogue, N1,N11-Diethylnorspermine. *Cancer Research*. 1994. [\[Link\]](#)
- The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. *Semantic Scholar*. N/A. [\[Link\]](#)
- Chen Y, Vujcic S, Liang P, et al. Loss of inhibitor of apoptosis proteins as a determinant of polyamine analog-induced apoptosis in human melanoma cells. *Oncogene*. 2003. [\[Link\]](#)
- Hahm HA, Ettinger DS, Bowling K, et al. Phase I study of N1,N11-diethylnorspermine in patients with non-small cell lung cancer. *Research Square*. 2023. [\[Link\]](#)
- Bernacki RJ, Bergeron RJ, Porter CW. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action. *Cancer Research*. 1993. [\[Link\]](#)
- Oredsson SM. Inhibition of cell proliferation and induction of apoptosis by N1,N11-diethylnorspermine-induced polyamine pool reduction. *Biochemical Society Transactions*. 2003. [\[Link\]](#)
- DP inhibits tumor growth in a human melanoma SCID-mouse xenograft...
- Melanoma Xenografts. Altogen Labs. N/A. [\[Link\]](#)
- Huang Y, He H, Li Y, et al. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells. *Amino Acids*. 2011. [\[Link\]](#)
- Ibragimova A, Dulskas A, Tsybrovskyy O, et al. Activation of Polyamine Catabolism by N1,N11-Diethylnorspermine in Hepatic HepaRG Cells Induces Dedifferentiation and Mesenchymal-Like Phenotype. *International Journal of Molecular Sciences*. 2018. [\[Link\]](#)
- So, E. H., & Hugo, W. (2015). Modeling Melanoma In Vitro and In Vivo.
- Tadesse S, Borda M, Singh S, et al. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. *Cancers*. 2022. [\[Link\]](#)
- Characterization of Novel Patient-Derived Melanoma Xenografts and Cell Lines in Response to Targeted Therapies. Charles River. N/A. [\[Link\]](#)
- Apoptotic Signaling in Polyamine Analogue-treated SK-MEL-28 Human Melanoma Cells. *Cancer Research*. 2003. [\[Link\]](#)

- Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line.
- New Drug Therapy Combination Shows Promise for Advanced Melanoma Patients. Huntsman Cancer Institute | University of Utah Health. 2023. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [portlandpress.com](http://portlandpress.com) [portlandpress.com]
- 3. [spandidos-publications.com](http://spandidos-publications.com) [spandidos-publications.com]
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collateral sensitivity of human melanoma multidrug-resistant variants to the polyamine analogue, N1,N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 8. Apoptotic signaling in polyamine analogue-treated SK-MEL-28 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing the polyamine transport system to treat BRAF inhibitor-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [journals.physiology.org](http://journals.physiology.org) [journals.physiology.org]
- 12. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 13. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 14. Loss of inhibitor of apoptosis proteins as a determinant of polyamine analog-induced apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Diethylnorspermine (DENSpm) in Melanoma Research Models]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125249#application-of-diethylnorspermine-in-melanoma-research-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)